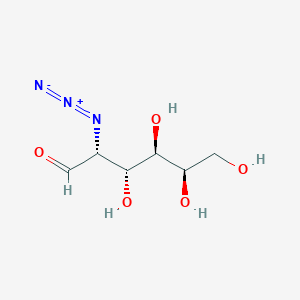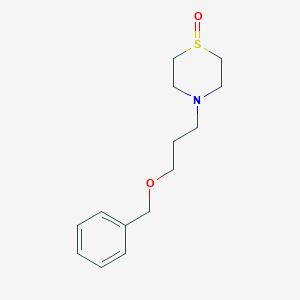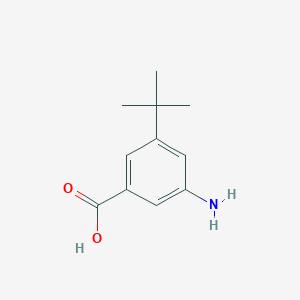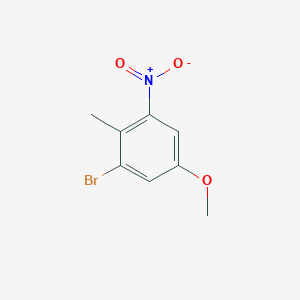
2-叠氮-2-脱氧-D-半乳糖
描述
2-Azido-2-deoxy-D-galactose is a synthetic monosaccharide derivative of D-galactose, where the hydroxyl group at the C-2 position is replaced by an azido group (N3). This substitution introduces unique chemical properties that make it a valuable building block in carbohydrate chemistry, particularly in the synthesis of complex glycoconjugates.
科学研究应用
2-Azido-2-deoxy-D-galactose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential in drug development and as a diagnostic tool in detecting specific biomolecules.
Industry: Utilized in the production of biocompatible materials and as a reagent in various biochemical assays.
作用机制
Target of Action
2-Azido-2-deoxy-D-galactose is a biochemical compound used in proteomics research A related compound, udp-6-azido-6-deoxy-d-galactose, has been confirmed to act as a galactotransferase substrate , suggesting that 2-Azido-2-deoxy-D-galactose may have similar targets.
Mode of Action
Given its structural similarity to glucose and other sugars, it may mimic these molecules in cellular metabolism .
Biochemical Pathways
It’s suggested that it could serve as a chemical tag for intracellular sugar chain metabolism , indicating that it may influence pathways involving sugar metabolism.
Pharmacokinetics
It’s known that the compound is soluble in dmso, meoh, and h2o , which could potentially influence its bioavailability.
Action Environment
生化分析
Biochemical Properties
2-Azido-2-deoxy-D-galactose plays a crucial role in biochemical reactions, particularly in the study of glycosylation processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to proteins and lipids. The azido group in 2-Azido-2-deoxy-D-galactose allows it to be incorporated into glycoproteins and glycolipids, thereby disrupting normal glycan processing. This disruption can be used to study the role of glycosylation in cellular functions and disease mechanisms .
Cellular Effects
2-Azido-2-deoxy-D-galactose has significant effects on various types of cells and cellular processes. It influences cell function by interfering with glycosylation, which is essential for proper protein folding, stability, and cell signaling. The compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, 2-Azido-2-deoxy-D-galactose can impact gene expression and cellular metabolism by modifying the glycosylation of transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Azido-2-deoxy-D-galactose exerts its effects through several mechanisms. It binds to glycosyltransferases, inhibiting their activity and preventing the addition of sugar moieties to proteins and lipids. This inhibition can lead to changes in the structure and function of glycoproteins and glycolipids. Furthermore, 2-Azido-2-deoxy-D-galactose can induce changes in gene expression by affecting the glycosylation of transcription factors, thereby altering their stability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-2-deoxy-D-galactose can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Azido-2-deoxy-D-galactose is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 2-Azido-2-deoxy-D-galactose can lead to sustained inhibition of glycosylation, resulting in long-term effects on cellular function, including altered cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Azido-2-deoxy-D-galactose vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosylation without causing significant toxicity. At higher doses, 2-Azido-2-deoxy-D-galactose can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on glycosylation and cellular function .
Metabolic Pathways
2-Azido-2-deoxy-D-galactose is involved in several metabolic pathways, primarily related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids. The compound can affect metabolic flux by altering the availability of glycosylated substrates and intermediates. Additionally, 2-Azido-2-deoxy-D-galactose can influence metabolite levels by modifying the glycosylation of metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Azido-2-deoxy-D-galactose is transported and distributed through various mechanisms. It can be taken up by cells via glucose transporters and other sugar transporters. Once inside the cell, 2-Azido-2-deoxy-D-galactose can interact with binding proteins and be incorporated into glycoproteins and glycolipids. The compound’s localization and accumulation can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Azido-2-deoxy-D-galactose is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2-Azido-2-deoxy-D-galactose can be targeted to the Golgi apparatus, where glycosylation primarily occurs. Its localization can affect its ability to interact with glycosyltransferases and other enzymes involved in glycosylation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2-deoxy-D-galactose typically involves the azidonitration of galactal. One common method involves the azidophenylselenylation of glycals, which gives phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors . These donors can be efficiently transformed into α- or β-glycosides depending on the choice of solvent .
Industrial Production Methods: While specific industrial production methods for 2-Azido-2-deoxy-D-galactose are not extensively documented, the general approach involves large-scale synthesis using the aforementioned azidonitration and azidophenylselenylation techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications .
化学反应分析
Types of Reactions: 2-Azido-2-deoxy-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of glycosyl azides.
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.
Glycosylation Reactions: The compound can be glycosylated to form complex glycoconjugates.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide and solvents like acetonitrile are commonly used.
Reduction Reactions: Reducing agents like triphenylphosphine are employed.
Glycosylation Reactions: Glycosyl donors and acceptors, along with catalysts like trimethylsilyl azide, are used.
Major Products Formed:
Glycosyl Azides: Formed through substitution reactions.
Amino Sugars: Resulting from the reduction of the azido group.
Glycoconjugates: Produced through glycosylation reactions.
相似化合物的比较
2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: A derivative with acetyl groups at positions 3, 4, and 6.
Uniqueness: 2-Azido-2-deoxy-D-galactose is unique due to its specific azido substitution at the C-2 position of galactose, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of glycoconjugates and in studies involving carbohydrate chemistry.
属性
IUPAC Name |
(2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFUJRYFJTPGL-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628685 | |
| Record name | 2-Azido-2-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68733-26-6 | |
| Record name | 2-Azido-2-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-azido-2-deoxy-D-galactose a valuable building block in oligosaccharide synthesis?
A1: 2-Azido-2-deoxy-D-galactose serves as a versatile precursor to 2-amino-2-deoxy-D-galactose (D-galactosamine), a common component of naturally occurring oligosaccharides. Its azido group can be easily converted to an acetamido group, found in D-galactosamine, after the oligosaccharide synthesis is complete [, , ].
Q2: How is 2-azido-2-deoxy-D-galactose employed in the synthesis of complex oligosaccharides?
A2: Research demonstrates the use of 2-azido-2-deoxy-D-galactose derivatives as both glycosyl donors and acceptors in various glycosylation reactions [, , ]. For example, its thioglycoside derivatives, activated by dimethyl(methylthio)sulfonium triflate (DMTST), can react with selectively protected L-serine derivatives to form O-glycosides, mimicking the linkage found in O-glycoproteins [].
Q3: Can you provide an example of how 2-azido-2-deoxy-D-galactose contributes to the synthesis of biologically relevant oligosaccharides?
A3: Researchers successfully synthesized a trisaccharide representing the core-II structure of mucins using 2-azido-2-deoxy-D-galactose []. This involved the α-glycosidic linkage of a trisaccharide, containing 2-azido-2-deoxy-D-galactose at its reducing end, to an L-serine derivative. This highlights the potential of this building block in creating oligosaccharides for studying and understanding biological processes.
Q4: What role does the silver silicate method play in oligosaccharide synthesis involving 2-azido-2-deoxy-D-galactose?
A4: The silver silicate method has proven effective in achieving β-glycosidic linkages between L-rhamnose and 2-azido-2-deoxy-D-galactose []. This method enables the creation of specific glycosidic bonds, crucial for constructing well-defined oligosaccharides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















